5-Aminopentanesulfonic acid

概要

説明

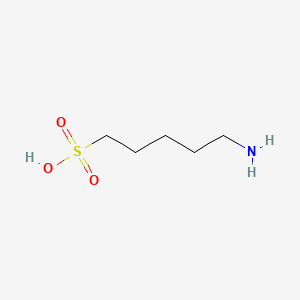

5-Aminopentanesulfonic acid, also known as CAS No. 37043-68-8, is a chemical compound with the formula C5H13NO3S . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular formula of 5-Aminopentanesulfonic acid is C5H13NO3S . The molecular weight is 167.23 . The exact mass is 167.06200 and the index of refraction is 1.499 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Aminopentanesulfonic acid are not available, general principles of chemical reactions involving similar compounds can be applied. For instance, Arrhenius Acid yields hydrogen ions (H+) when dissolved in water, and Bronsted acid is capable of donating a proton .Physical And Chemical Properties Analysis

While specific physical and chemical properties of 5-Aminopentanesulfonic acid are not available, similar compounds like aminobenzenesulphonic acids have properties that can be influenced by the position of the amino substituent . Amino acids, in general, are known to have high melting points due to their ionic properties .科学的研究の応用

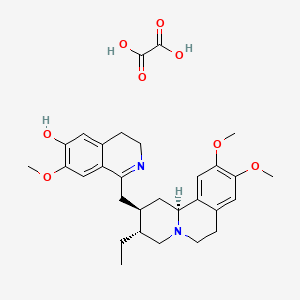

Structural Modification of Natural Products

5-Aminopentanesulfonic acid plays a role in the structural modification of natural products. By introducing amino acids into natural products, researchers aim to improve solubility, activity, and minimize adverse effects. This approach is significant in drug discovery and development, where the modification can lead to new therapeutic agents with enhanced properties .

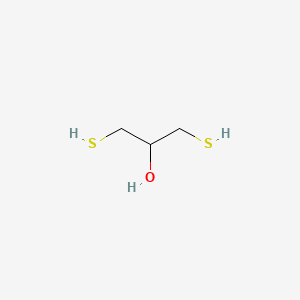

Biomaterial Applications

In the field of biomaterials, sulfonated molecules like 5-Aminopentanesulfonic acid contribute to advancements in hydrogels, scaffolds, and nanoparticles. These materials are crucial for cellular responses, including adhesion, proliferation, and differentiation, which are essential for regenerative medicine, drug delivery, and tissue engineering .

Drug Synthesis

5-Aminopentanesulfonic acid is utilized in the synthesis of antidepressant molecules through metal-catalyzed reactions. It serves as a building block in creating key structural motifs in drugs, highlighting its importance in medicinal chemistry for developing treatments for conditions like depression .

Regenerative Medicine

The compound’s role in regenerative medicine is emerging, particularly in osteoarthritis therapy. Nanomedicine and regenerative medicine approaches leverage compounds like 5-Aminopentanesulfonic acid to support treatments that could halt or delay disease progression .

Food Industry

While direct applications in the food industry for 5-Aminopentanesulfonic acid are not explicitly documented, amino acids and sulfonated molecules are widely used for flavor enhancement and nutrition. They play a role in the production of sweeteners and other food additives .

Healthcare

In healthcare, 5-Aminopentanesulfonic acid is found in blood and cerebrospinal fluid, indicating its biological significance. It has been studied for its potential in producing convulsions in animal models, which could lead to insights into neurological conditions .

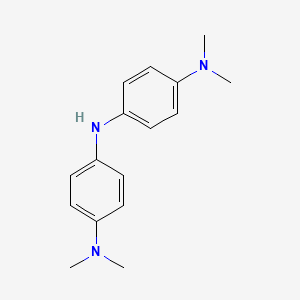

Pharmacological Activities

5-Aminopentanesulfonic acid may have pharmacological activities similar to related compounds like mesalazine or 5-aminosalicylic acid (5-ASA). These include anti-inflammatory, antibacterial, antifungal, anticancer, and gastroprotective properties, which are valuable in treating various diseases .

Safety and Hazards

将来の方向性

While specific future directions for 5-Aminopentanesulfonic acid are not available, research on similar compounds like aminobenzenesulphonic acids is focusing on their potential applications in photoelectronic devices and biocatalysis .

Relevant Papers There are several papers relevant to 5-Aminopentanesulfonic acid and similar compounds. One paper discusses the electropolymerization of 5-Amino-2-Naphthalenesulfonic Acid and its application as the electrode material for aqueous supercapacitor . Another paper evaluates the positional effect of the amino group on the properties of aminobenzenesulphonic acid .

特性

IUPAC Name |

5-aminopentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVWBSNUDITJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190547 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37043-68-8 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

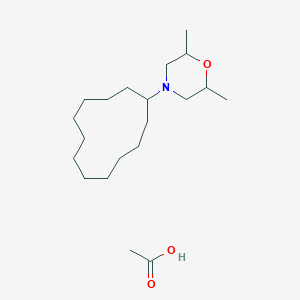

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

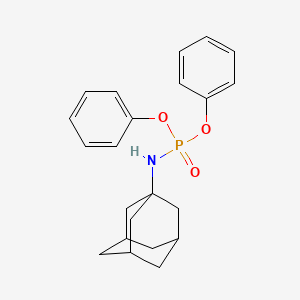

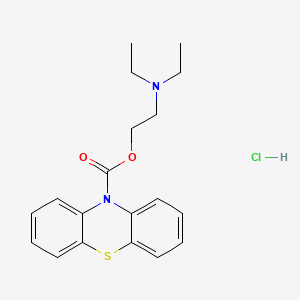

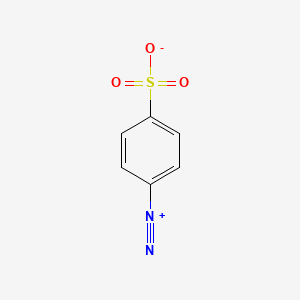

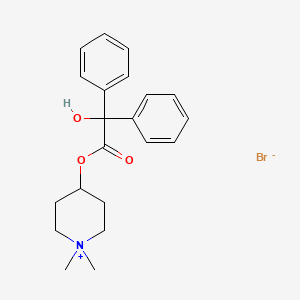

Feasible Synthetic Routes

Q & A

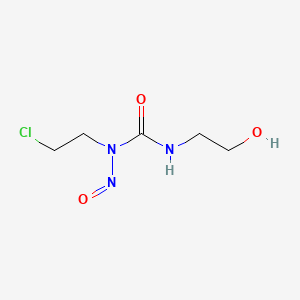

Q1: The research paper mentions that 5-Aminopentanesulfonic acid acts as an excitant and can induce convulsions in young chickens. What is the proposed mechanism behind this effect?

A1: While the research paper [] highlights the convulsant effect of 5-Aminopentanesulfonic acid in young chickens, it doesn't delve into the specific mechanism of action. The authors suggest that the long-chain structure of 5-Aminopentanesulfonic acid, compared to the shorter 3-aminopropanesulfonic acid (which has a depressant effect), might be responsible for its excitatory properties. Further research is needed to elucidate the precise molecular targets and pathways involved in this effect.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。